

Comparative Analysis of Dapivirine Hydrochloride Resistance Mutations: A Guide for Researchers

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Compound of Interest

Compound Name: *Dapivirine hydrochloride*

Cat. No.: *B8765402*

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **dapivirine hydrochloride** resistance mutations, supported by experimental data. The following sections detail the mutations conferring resistance to this non-nucleoside reverse transcriptase inhibitor (NNRTI), the methodologies used to identify them, and their impact on drug efficacy.

Overview of Dapivirine Resistance

Dapivirine is a diarylpyrimidine NNRTI designed for the prevention of HIV-1 infection. It binds to a hydrophobic pocket in the p66 subunit of the reverse transcriptase, inducing a conformational change that inhibits the conversion of viral RNA to DNA. However, the emergence of resistance mutations in the reverse transcriptase gene can diminish the drug's effectiveness. Both in vitro studies and clinical trials, such as ASPIRE and HOPE, have identified several key mutations associated with reduced susceptibility to dapivirine.

Quantitative Analysis of Resistance Mutations

The following table summarizes the key resistance mutations and their impact on dapivirine susceptibility, as measured by the fold change (FC) in the 50% inhibitory concentration (IC50) compared to wild-type virus.

Mutation	Fold Change (FC) in Dapivirine IC50	Level of Resistance	References
V90I	-	Low-level	[1] [2]
L100I	≥3-fold to >500-fold (in combination)	Intermediate to High-level	[1] [2] [3]
K101E	2 to 8-fold	Low-level	[3]
K103N	≥3-fold to >500-fold (in combination)	Low to High-level	[1] [2] [3] [4] [5]
V106I	-	-	[1] [2]
V106M	-	Low-level	[5] [6] [7]
E138A	Modest reduction (3.0 to 4.2-fold)	Low-level	[5] [6] [8]
E138K	2 to 8-fold	Low-level	[1] [2] [3]
V179D	-	Low-level	[5] [6] [7]
Y181C	2 to 8-fold	Low-level	[1] [2] [3]
Y188L	>20-fold	High-level	[1] [2] [3]
G190E	>20-fold	High-level	[3]
M230L	Intermediate	Intermediate	[3]
A98G	<3-fold	Low-level	[4] [5] [9]
K103N + V179I	9-fold	Intermediate	[4] [5] [9]

Note: The level of resistance can be influenced by the presence of other mutations and the viral subtype.

Experimental Protocols

The identification and characterization of dapivirine resistance mutations involve several key experimental procedures.

Genotypic Resistance Testing

a) Sanger Sequencing: This method is used to identify dominant drug resistance mutations present in the viral population.

- Viral RNA Extraction: HIV-1 RNA is extracted from patient plasma samples.
- Reverse Transcription and PCR: The extracted RNA is reverse transcribed to complementary DNA (cDNA). The pol gene, which encodes the reverse transcriptase, is then amplified from the cDNA using polymerase chain reaction (PCR).
- Sequencing: The amplified PCR product is sequenced using the Sanger method.
- Data Analysis: The resulting sequence is compared to a wild-type reference sequence to identify mutations. This method typically detects mutations that are present in at least 20-30% of the viral population.[\[3\]](#)

b) Next-Generation Sequencing (NGS): NGS provides a more sensitive method for detecting low-frequency resistance mutations.

- Library Preparation: Similar to Sanger sequencing, the target region of the pol gene is amplified. The amplicons are then used to prepare a sequencing library, which involves fragmenting the DNA and adding adapters.
- Sequencing: The library is sequenced on an NGS platform, generating millions of short reads.
- Data Analysis: The reads are aligned to a reference sequence, and specialized software is used to identify mutations and their frequencies within the viral population. NGS can detect mutations present at frequencies as low as 1%.[\[2\]](#)[\[6\]](#)[\[7\]](#)

Phenotypic Resistance Testing (TZM-bl Assay)

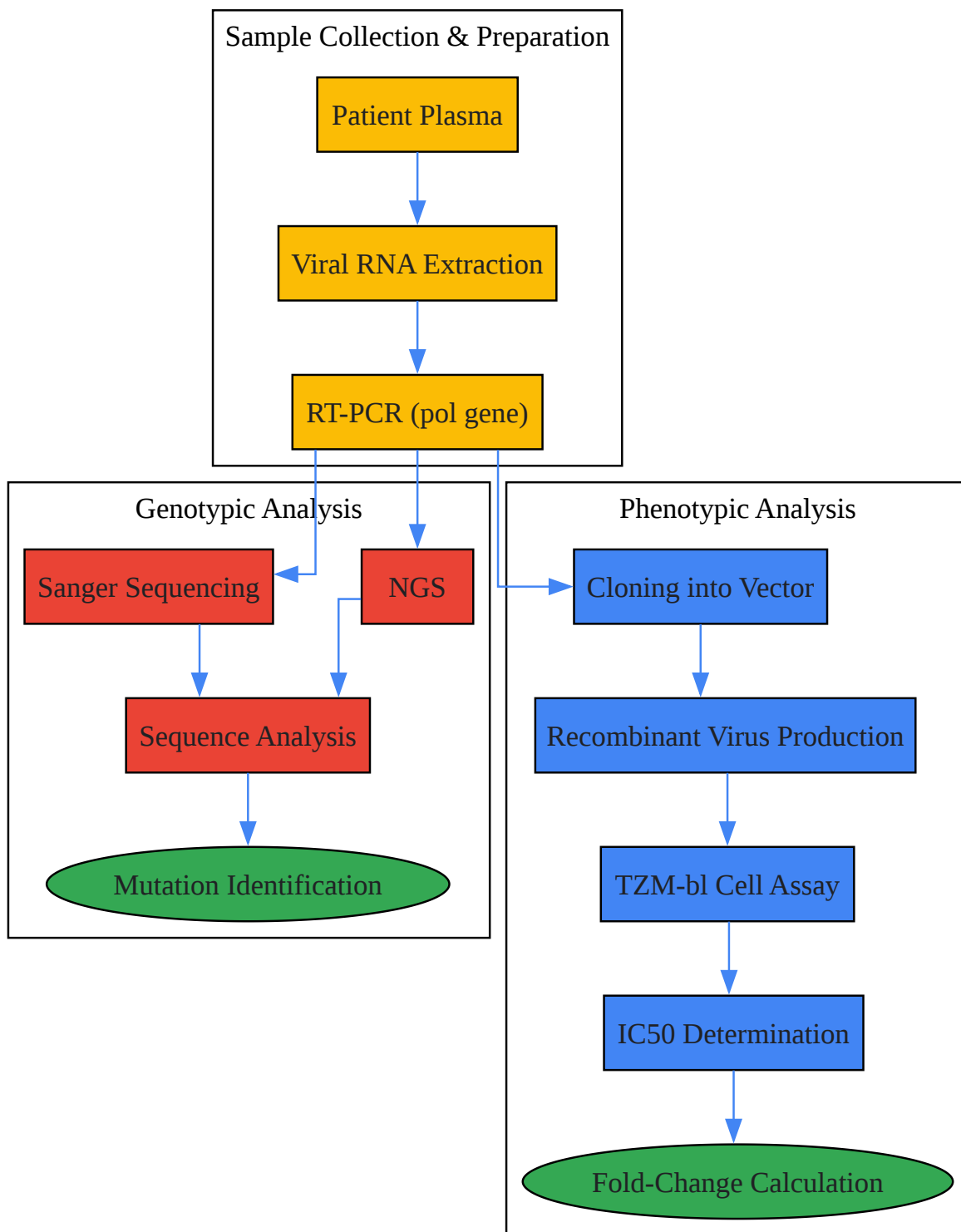
This cell-based assay is used to measure the susceptibility of HIV-1 to dapivirine.

- Generation of Recombinant Virus: The reverse transcriptase region from patient-derived HIV-1 is cloned into a laboratory-adapted HIV-1 vector (e.g., HIV-1LAI) to create recombinant viruses carrying the patient's mutations.[\[1\]](#)[\[2\]](#)

- Cell Culture: TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain Tat-responsive luciferase and β -galactosidase reporter genes, are cultured.[9]
- Infection and Drug Treatment: The recombinant viruses are used to infect TZM-bl cells in the presence of serial dilutions of dapivirine.
- Measurement of Viral Replication: After a set incubation period (typically 48 hours), viral replication is quantified by measuring the activity of the luciferase reporter gene.
- Data Analysis: The IC50 value, which is the concentration of dapivirine required to inhibit viral replication by 50%, is calculated. The fold change in resistance is determined by dividing the IC50 of the mutant virus by the IC50 of a wild-type control virus.[1][2]

Visualizing Experimental Workflows and Mechanisms

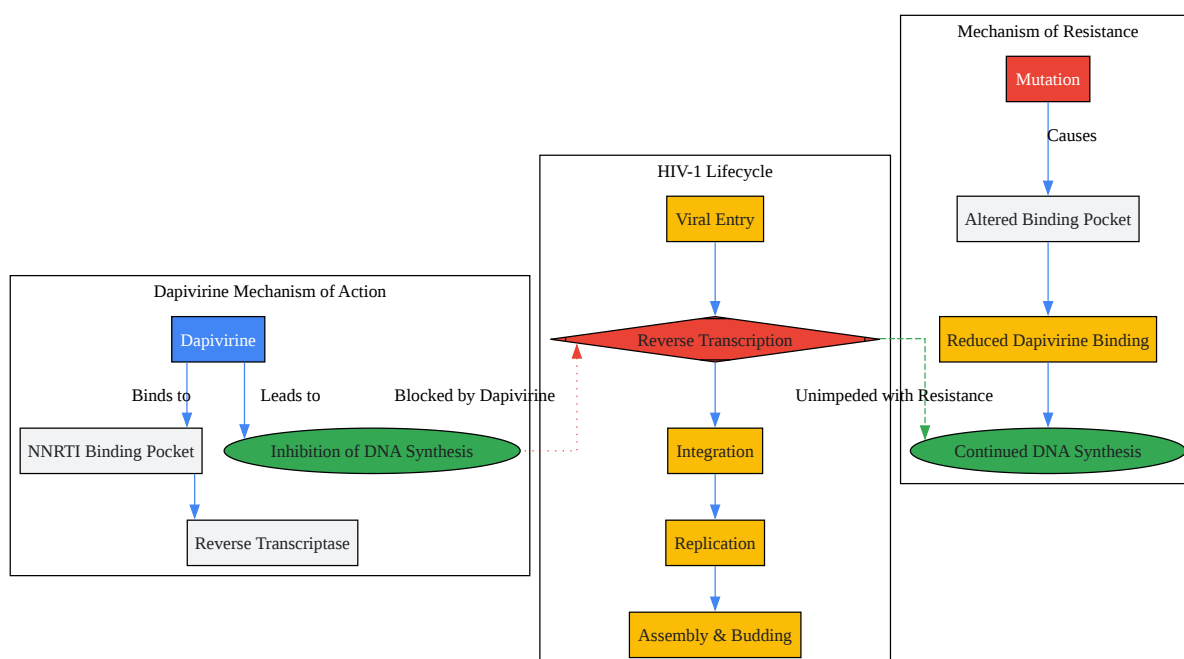
Experimental Workflow for Dapivirine Resistance Analysis



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Caption: Workflow for identifying and characterizing dapivirine resistance mutations.

Mechanism of Action and Resistance of Dapivirine



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